methyl 2-(azepan-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-(azepan-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic structure. The compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with an azepan-1-yl (7-membered cyclic amine) group, at position 3 with a phenyl ring, and at position 7 with a methyl ester moiety.
Properties
IUPAC Name |
methyl 2-(azepan-1-yl)-4-oxo-3-phenylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-21(27)16-11-12-18-19(15-16)23-22(24-13-7-2-3-8-14-24)25(20(18)26)17-9-5-4-6-10-17/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRSEKQXFVZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one () shares the quinazolin-4-one core but differs significantly in substitution patterns. Key distinctions include:
- Position 2 : The azepan-1-yl group in the target compound is replaced with a bulky bis(4-methoxyphenyl)-substituted tetrahydroquinazoline moiety in the analogue.
- Position 3 : The phenyl group in the target compound is absent in the analogue, which instead incorporates a 2,2-dimethylpropyl linker.
These structural variations result in divergent physical properties.
Functional Group Analysis
Infrared (IR) spectroscopy of the analogue reveals a prominent absorption band at 3177 cm⁻¹, indicative of N–H stretching in the tetrahydroquinazoline ring. In contrast, the target compound’s azepan-1-yl group would likely exhibit C–N stretching vibrations near 1250–1150 cm⁻¹, though experimental data are lacking .
Comparative Data Table
Research Implications and Limitations
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